1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
Description
The compound 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heterocycle combining pyrazole and pyrimidine rings. Key substitutions include:
- Position 3: A phenyl group, enhancing hydrophobic interactions.
- Position 5: An isopropyl (propan-2-yl) group, contributing to steric bulk and lipophilicity.
- Position 7: A piperazine moiety substituted with a benzyl group, improving metabolic stability and solubility .
This scaffold is associated with kinase inhibition, anticancer activity, and metabolic stability, making it a focus of medicinal chemistry research .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-20(2)24-17-25(30-15-13-29(14-16-30)19-21-9-5-3-6-10-21)31-26(28-24)23(18-27-31)22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNMOEAUGMPIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the substituted pyrazolo[1,5-a]pyrimidine with piperazine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride, isopropyl bromide, and phenylboronic acid in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine, as anticancer agents. For instance:
- Mechanism of Action : The compound exhibits activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. It has been shown to mimic biogenic purines, making it a promising candidate for drug development targeting cancer .
- Case Studies : In vitro studies using the MDA-MB-231 human breast cancer cell line demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cell viability effectively. However, specific results for this compound are still under investigation .
Antimycobacterial Activity
Another significant application is in the treatment of tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase:
- Inhibition Studies : Compounds similar to this compound have shown effective inhibition of Mycobacterium tuberculosis, with structure–activity relationship studies revealing critical substitutions that enhance potency against this pathogen .
Selective Inhibition of Kinases
The compound has also been explored for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ):
- Research Findings : A library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized, with some exhibiting IC50 values as low as 18 nM against PI3Kδ. This suggests potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus (SLE) .
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its efficacy:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| 3-(4-fluoro)phenyl | Enhances anticancer activity | Potent against various cancer cell lines |
| 5-Alkyl/aryl substitutions | Modulates selectivity towards targets | Critical for optimizing pharmacological profiles |
| Piperazine moiety | Improves solubility and bioavailability | Essential for enhancing overall drug-like properties |
Mechanism of Action
The mechanism of action of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications
The pyrazolo[1,5-a]pyrimidine core is shared across analogues, but substitutions vary significantly:
Key Observations :
- Position 7 : Piperazine derivatives (e.g., benzyl or methyl) enhance metabolic stability compared to ethers or morpholine .
- Position 5 : Bulky groups like isopropyl improve target engagement via hydrophobic interactions, as seen in SAR studies .
- Planarity : Pyrazolo[1,5-a]pyrimidines exhibit greater planarity than pyrrole-containing analogues, aiding in protein binding .
Anticancer Activity
- Target Compound : Likely exhibits p21-dependent cytotoxicity, similar to pyrazolo[1,5-a]pyrimidines with C-7 amides .
- Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides () : IC₅₀ values in low µM range against HCT116 colon cancer cells, with selectivity for p21-deficient cells .
- Trifluoromethyl Derivatives () : Show potent antiproliferative activity, possibly due to enhanced electron-withdrawing effects .
Kinase Inhibition
Pharmacokinetic and ADME Properties
- Metabolic Stability : Piperazine substitution (e.g., benzyl) reduces CYP450-mediated degradation compared to morpholine or pyridyl ethers .
- Solubility : Benzyl groups may lower aqueous solubility compared to morpholine derivatives but improve membrane permeability .
- Half-Life : Trifluoromethyl groups () extend half-life via metabolic resistance, but the target compound’s isopropyl group balances lipophilicity and clearance .
Biological Activity
1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class is known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The compound’s structure incorporates both piperazine and pyrazolo-pyrimidine moieties, which are critical for its pharmacological effects.
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies, highlighting its potential in therapeutic applications.
Anticancer Activity
Recent studies have shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a library of synthesized pyrazolo[1,5-a]pyrimidin derivatives was tested against several cancer cell lines. The results indicated that specific analogs displayed potent growth inhibition in MDA-MB-231 (human breast cancer) cells with IC50 values indicating effective cytotoxicity .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
Antimycobacterial Activity
The compound has also been investigated for its activity against Mycobacterium tuberculosis. A study reported that certain derivatives of pyrazolo[1,5-a]pyrimidine inhibited mycobacterial ATP synthase effectively, suggesting potential as anti-tuberculosis agents. The most active compounds showed MIC values ranging from 0.2 to 1.5 µg/mL .
Table 2: Antimycobacterial Activity of Selected Pyrazolo[1,5-a]pyrimidines
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at the 7-position and variations in the substituents on the phenyl and piperazine rings significantly influence their potency and selectivity.
Key Findings:
- Substituents at the 3 and 5 positions of the pyrazolo ring enhance anticancer activity.
- The presence of halogen atoms (e.g., fluorine) on phenyl rings improves metabolic stability and bioavailability.
Table 3: Summary of SAR Findings
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Fluoro substituent | Increased potency |
| 5 | Alkyl chain | Enhanced solubility |
| 7 | Amino group | Improved selectivity |
Case Studies
Several case studies have illustrated the therapeutic potential of compounds similar to this compound:
- Study on Anticancer Properties : A synthesized library was screened against multiple cancer cell lines, revealing that certain compounds exhibited selective cytotoxicity with minimal effects on normal cells .
- Investigation of Antimycobacterial Effects : A series of pyrazolo-pyrimidine derivatives were evaluated for their ability to inhibit M.tb, with promising results indicating a new avenue for tuberculosis treatment .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
